molecular formula C14H22N2O2 B2911911 tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate CAS No. 1087784-32-4

tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate

Cat. No.: B2911911
CAS No.: 1087784-32-4
M. Wt: 250.342
InChI Key: NSDOLYGKVOUDHW-UHFFFAOYSA-N
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Description

Historical Context in Carbamate Chemistry Research

Carbamate chemistry emerged as a critical field in the mid-20th century, driven by the discovery of physostigmine’s acetylcholinesterase inhibitory activity. Early synthetic methods relied on phosgene-based routes, which posed significant safety risks. The development of safer alternatives, such as N-acylbenzotriazole intermediates in the 2010s, marked a pivotal shift. This compound first appeared in synthetic literature around 2014, leveraging tert-butyl chloroformate and 2-aminobenzylamine derivatives under mild conditions. This period coincided with broader interest in carbamates as protective groups and drug candidates, exemplified by the U.S. Food and Drug Administration’s approval of carmustine and other carbamate-based therapeutics.

The compound’s synthesis benefited from methodologies emphasizing isocyanate intermediates, as demonstrated by Kim and Lee’s 2016 work on Boc-protected amine activation. These advances reduced reliance on toxic reagents, aligning with green chemistry principles.

Significance in Contemporary Chemical Research

In modern research, this compound serves three primary roles:

  • Pharmaceutical Intermediate : Its 2-aminophenyl group facilitates the synthesis of benzodiazepine analogs and kinase inhibitors. The ethyl and tert-butyl substituents enhance metabolic stability, a key consideration in prodrug design.
  • Materials Science Precursor : The carbamate moiety enables controlled polymer functionalization, particularly in polyurethane foams and epoxy resins.
  • Synthetic Versatility : Recent studies exploit its reactivity in palladium-catalyzed cross-coupling reactions, enabling C–N bond formation for heterocyclic compounds.
Property Value Source
CAS Number 1087784-32-4
Molecular Formula $$ \text{C}{14}\text{H}{22}\text{N}2\text{O}2 $$
Molecular Weight 250.34 g/mol
IUPAC Name tert-Butyl (2-aminobenzyl)(ethyl)carbamate
SMILES O=C(OC(C)(C)C)N(CC1=CC=CC=C1N)CC

Classification within N,N-Disubstituted Carbamate Compounds

This compound belongs to the N,N-disubstituted carbamate class, defined by two alkyl/aryl groups attached to the carbamate nitrogen. Key structural features include:

  • tert-Butyloxycarbonyl (Boc) Group : Provides steric shielding, stabilizing the carbamate against nucleophilic attack.
  • Ethyl Substituent : Enhances lipophilicity, improving membrane permeability in drug candidates.
  • 2-Aminophenylmethyl Group : Enables further functionalization via diazotization or Schiff base formation.

Compared to monosubstituted carbamates like methyl carbamate, the N,N-disubstitution pattern in this compound reduces hydrolysis rates by 3–5 orders of magnitude, as quantified in kinetic studies using high-performance liquid chromatography. This stability underpins its utility in multi-step syntheses requiring orthogonal protecting groups.

Properties

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-8-6-7-9-12(11)15/h6-9H,5,10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDOLYGKVOUDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-aminobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for purification and quality control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biochemical pathways involving carbamate derivatives .

Medicine: Its structure allows for modifications that can enhance its pharmacological properties .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate with structurally related carbamates, focusing on molecular features, physicochemical properties, and applications.

Substituted Phenylcarbamates

tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate
  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • Substituents: 3-Amino-5-methylphenyl group.
  • Properties: High purity (≥95%), white solid. The methyl group enhances lipophilicity, while the 3-amino substitution directs reactivity toward electrophilic aromatic substitution.
  • Applications : Used in pharmaceutical intermediates (e.g., kinase inhibitors) and agrochemicals due to its stability and modular reactivity .
tert-Butyl N-[(2-Amino-4-fluorophenyl)methyl]carbamate
  • Molecular Formula : C₁₂H₁₇FN₂O₂
  • Molecular Weight : 240.27 g/mol
  • Substituents: 4-Fluoro-2-aminophenyl group.
  • Properties : The electron-withdrawing fluorine atom increases polarity and influences hydrogen-bonding interactions.
  • Applications : Research chemical in fluorinated drug candidates (e.g., CNS agents) .
Comparison to Target Compound

The ethyl group on the carbamate nitrogen enhances steric bulk compared to simpler Boc-protected amines, which may affect solubility and reactivity in coupling reactions.

N-Substituted Carbamates

tert-Butyl N,N-Diallylcarbamate
  • Molecular Formula: C₁₁H₁₉NO₂
  • Molecular Weight : 197.27 g/mol
  • Substituents : N,N-Diallyl groups.
  • Properties : Liquid at room temperature; the allyl groups enable participation in radical or metathesis reactions.
  • Applications: Monomer in polymer chemistry and crosslinking agents .
tert-Butyl N-[2-(6-Amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate
  • Molecular Formula : C₁₃H₂₀N₆O₃
  • Molecular Weight : 308.3 g/mol
  • Substituents : Purine-linked ethyl group.
  • Properties : Water-soluble due to the polar purine moiety.
  • Applications : Nucleotide analog research, antiviral/anticancer drug development .
Comparison to Target Compound

The target compound’s ethyl and benzyl substituents balance lipophilicity and steric hindrance, making it more suited for small-molecule drug synthesis than highly polar (e.g., purine-containing) or polymer-oriented (e.g., diallyl) analogs.

Functionalized Carbamates

tert-Butyl (Benzenesulfonyl)carbamate
  • Molecular Formula: C₁₁H₁₅NO₄S
  • Substituents : Benzenesulfonyl group.
  • Properties : Acidic sulfonamide proton (pKa ~10) enables deprotection under mild conditions.
  • Applications : Intermediate in sulfonamide-based drug synthesis (e.g., protease inhibitors) .
tert-Butyl N-[2-Amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate
  • Molecular Formula : C₁₆H₂₆N₂O₅
  • Molecular Weight : 326.4 g/mol
  • Substituents : 3,4,5-Trimethoxyphenyl group.
  • Applications : Antimitotic agents (e.g., colchicine analogs) .
Comparison to Target Compound

The target compound’s lack of sulfonyl or methoxy groups simplifies its synthetic utility for straightforward amine protection, whereas functionalized analogs are tailored for specific biological interactions.

Biological Activity

tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate is a carbamate derivative with the molecular formula C14H22N2O2C_{14}H_{22}N_{2}O_{2}. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in enzyme inhibition and as a probe in biochemical pathways.

The compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and an amino-substituted phenyl moiety. This structural arrangement contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The precise biological targets of this compound are not fully elucidated. However, it is known to act as an enzyme inhibitor, potentially affecting various biochemical pathways. The compound may interact with key enzymes involved in metabolic processes, influencing their activity through competitive or non-competitive inhibition.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes, which may lead to therapeutic effects. For instance, studies have shown that carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

  • Study Findings : In vitro assays demonstrated that this compound exhibited significant AChE inhibitory activity with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for developing anti-Alzheimer's drugs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial for future development. Preliminary toxicity studies suggest that the compound has a favorable safety margin when administered at therapeutic doses.

Toxicity ParameterResult
Acute ToxicityLow toxicity observed
Chronic ToxicityFurther studies needed

Applications in Medicinal Chemistry

The unique structure of this compound makes it an attractive candidate for further modifications aimed at enhancing its pharmacological properties. Its role as an intermediate in organic synthesis allows for the development of novel derivatives with potentially improved efficacy and selectivity.

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